molecular formula C21H18ClFN2O3S B2677402 3-(3-chloro-2-fluorophenyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1114866-66-8

3-(3-chloro-2-fluorophenyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B2677402
CAS No.: 1114866-66-8
M. Wt: 432.89
InChI Key: OHSWYPSLWTYVRD-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-fluorophenyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a 3-chloro-2-fluorophenyl group at position 3 and a 4-methoxybenzyl substituent at position 2 of the heterocyclic core. This structural motif aligns with compounds in the benzothiadiazine dioxide class, which are studied for their role as positive allosteric modulators (PAMs) of AMPA receptors, implicated in cognitive enhancement (). The 4-methoxybenzyl group may enhance lipophilicity and binding interactions, while the 3-chloro-2-fluorophenyl substituent could improve metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

3-(3-chloro-2-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-28-15-11-9-14(10-12-15)13-25-21(16-5-4-6-17(22)20(16)23)24-18-7-2-3-8-19(18)29(25,26)27/h2-12,21,24H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSWYPSLWTYVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-chloro-2-fluorophenyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazines. This compound has garnered interest due to its potential biological activities, particularly in neuropharmacology and its effects on ion channel modulation. This article reviews the available literature on its biological activity, including case studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H19ClFNO2
  • Molecular Weight : 323.79 g/mol
  • CAS Number : 2863619-97-8

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies indicate that it may act as a modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. The compound's structure suggests it may influence calcium ion flux and sodium ion dynamics within neuronal cells.

Neuroprotective Effects

The neuroprotective properties of benzothiadiazines have been documented in various studies. For example, compounds in this class have been shown to be devoid of neurotoxicity at certain concentrations while enhancing neuronal survival under stress conditions . This suggests that this compound may possess similar protective qualities.

Study 1: Neurotoxicity Assessment

A study assessing the neurotoxic effects of related benzothiadiazines found that while some compounds exhibited significant toxicity at micromolar concentrations, others like IDRA-21 were non-toxic even at higher doses (up to 100 µM) . This indicates a potential safety profile for the target compound.

Study 2: Calcium Dynamics in Neurons

In experiments involving cerebellar granule neurons from neonatal rats, related compounds facilitated an increase in free cytosolic Ca²⁺ levels. The transient increase was linked to enhanced AMPA receptor function . While direct studies on the target compound are lacking, its structural similarities suggest it may elicit comparable effects.

Data Tables

Property Value
Molecular FormulaC17H19ClFNO2
Molecular Weight323.79 g/mol
CAS Number2863619-97-8
Potential Neuroprotective ActivityYes (based on structural analogs)
Study Findings
Neurotoxicity AssessmentNon-toxic at high concentrations
Calcium DynamicsIncreased cytosolic Ca²⁺ levels

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Benzothiadiazine derivatives have been studied for their potential as anticancer agents. Research indicates that compounds within this class can inhibit certain enzymes involved in cancer cell proliferation. For instance, derivatives have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overexpressed in cancer cells .

2. Antihypertensive Effects

Similar compounds have been utilized in the treatment of hypertension. The mechanism involves vasodilation through the inhibition of angiotensin-converting enzyme (ACE), which regulates blood pressure by controlling the volume of blood in circulation .

3. Neuroprotective Properties

Some studies suggest that benzothiadiazine derivatives may possess neuroprotective effects. They can act as acetylcholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases like Alzheimer's . This activity is attributed to their ability to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.

Material Science Applications

1. Photovoltaic Materials

Research has explored the use of benzothiadiazine derivatives in organic photovoltaic cells due to their electronic properties. These compounds can be incorporated into polymer blends to improve charge transport and overall efficiency in solar energy conversion .

2. Sensors

The chemical stability and electronic properties of benzothiadiazines make them suitable candidates for developing chemical sensors. Their ability to undergo specific interactions with target analytes can be harnessed for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

StudyApplicationFindings
Broumidis et al., 2024AnticancerDemonstrated that thiadiazine derivatives showed significant inhibition of cancer cell growth through CDK inhibition .
MDPI Chemistry Review, 2020NeuroprotectionHighlighted the potential of benzothiadiazines as acetylcholinesterase inhibitors, suggesting therapeutic benefits for Alzheimer's disease .
Organic Electronics Journal, 2020PhotovoltaicsReported improvements in energy conversion efficiencies when benzothiadiazine derivatives were used as electron acceptors in organic solar cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The target compound shares its benzothiadiazine dioxide core with several derivatives reported in the literature. Key structural variations among analogs include:

Compound Name/ID Substituents (Positions) Key Functional Groups Reference
Target Compound 3-(3-Cl-2-F-phenyl), 2-(4-MeO-benzyl) Cl, F, MeO N/A
12b () 4-(2-fluoroethyl), 7-Cl F, Cl
12a () 4-ethyl, 7-F F, ethyl
13b () 2-(3-Br-benzyl), 6,8-Cl Br, Cl
ZINC2692844 () 2-(4-MeO-phenyl), 4-(4-Cl-benzyl) Cl, MeO

Key Observations :

  • Fluorination: Fluorinated alkyl chains (e.g., 12b’s 2-fluoroethyl group) enhance metabolic stability and AMPA receptor activity compared to non-fluorinated analogs. The target compound’s 3-chloro-2-fluorophenyl group may similarly resist oxidative degradation.
  • Substituent Position : Substitution at the 7-position (e.g., 12a’s 7-fluoro group) correlates with potent AMPA modulation, whereas the target compound’s 3-chloro-2-fluorophenyl group at position 3 may influence receptor binding differently.
Physical and Chemical Properties

Comparative physical data from synthesized analogs ():

Compound Name/ID Melting Point (°C) Rf/TLC Value HPLC Purity (%) Molecular Weight (g/mol)
Target Compound Not reported Not reported Not reported ~450 (estimated)
13b () >150 0.20 (CH2Cl2/MeOH) 99 460
13c () >175 0.20 (CH2Cl2/MeOH) 98 418
ZINC2692844 () Not reported Not reported Not reported 443

Key Observations :

  • Higher halogen content (e.g., bromine in 13b) correlates with increased molecular weight and melting points.
  • The target compound’s lack of carboxylic acid groups (cf. 13b and 13c) may reduce polarity, favoring CNS bioavailability.

Key Observations :

  • Fluorinated analogs (e.g., 12b) exhibit superior metabolic stability and oral efficacy compared to non-fluorinated counterparts. The target compound’s 2-fluorophenyl group may confer similar advantages.
  • The 4-methoxybenzyl group in the target compound and ZINC2692844 () may prolong half-life due to reduced cytochrome P450-mediated metabolism.

Q & A

Basic: What are the key synthetic routes for 3-(3-chloro-2-fluorophenyl)-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted benzisothiazolone precursors with sodium methoxide. For example, refluxing 2-[2-(3-chloro-2-fluorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide with sodium methoxide in dry methanol yields the target product after acidification (pH 3) and recrystallization from methanol . Key parameters include:

  • Reagent ratios : 1:1.4 molar ratio of precursor to sodium methoxide.
  • Reaction time : 30 minutes under reflux.
  • Yield : ~70–74% after purification.

Advanced: How can computational modeling optimize the synthesis of this benzothiadiazine derivative?

Methodological Answer:
Density Functional Theory (DFT) can predict reaction pathways and transition states. Focus on:

Mechanistic insights : Simulate nucleophilic attack at the carbonyl group of the benzisothiazolone precursor.

Solvent effects : Compare methanol (polar protic) vs. THF (aprotic) to assess reaction rates.

Thermodynamic stability : Calculate Gibbs free energy for intermediates to identify rate-limiting steps.
Validation via experimental yields (e.g., 74% in methanol vs. <50% in THF) supports computational predictions .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves the half-chair conformation of the thiadiazine ring and intramolecular H-bonding (e.g., O–H⋯O, C–H⋯N) .
  • NMR :
    • ¹H NMR : Peaks at δ 3.80 ppm (OCH₃), δ 7.2–7.8 ppm (aromatic protons).
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, sulfonyl (SO₂) at ~125 ppm.
  • FT-IR : Strong bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

Advanced: How to resolve contradictions between crystallographic data and spectroscopic results?

Methodological Answer:
Discrepancies (e.g., bond lengths in X-ray vs. DFT-optimized structures) require:

Validation : Compare experimental (X-ray) and computed (DFT) bond distances (e.g., C–N: 1.35 Å vs. 1.38 Å).

Error analysis : Assess thermal ellipsoids in X-ray data for positional disorder.

Dynamic effects : Use variable-temperature NMR to detect conformational flexibility missed in static X-ray models .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Recrystallization : Use methanol or chloroform/methanol (2:1) mixtures for high-purity crystals.
  • Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for lab-scale purification.
  • Yield optimization : Slow evaporation at room temperature minimizes impurities .

Advanced: How to design assays for evaluating its biological activity (e.g., anti-inflammatory potential)?

Methodological Answer:

In vitro :

  • COX-2 inhibition : Measure IC₅₀ via ELISA using recombinant COX-2 enzyme.
  • Cytokine profiling : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages.

In silico : Docking studies (AutoDock Vina) to assess binding affinity to COX-2 active sites.

Validation : Compare with reference drugs (e.g., celecoxib) and analyze dose-response curves .

Basic: What are the critical safety considerations during synthesis?

Methodological Answer:

  • Toxic reagents : Sodium methoxide (corrosive) requires glove-box handling.
  • Ventilation : Use fume hoods due to HCl fumes during acidification.
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How does substituent variation (e.g., chloro vs. fluoro) impact biological activity?

Methodological Answer:

  • SAR analysis : Replace 3-chloro-2-fluorophenyl with 4-methylphenyl to assess potency changes.
  • Electron-withdrawing effects : Fluorine enhances metabolic stability but may reduce solubility.
  • Data comparison : Analogues with 4-methoxybenzyl show 2× higher COX-2 inhibition than non-substituted derivatives .

Basic: What databases provide reliable structural or bioactivity data for this compound?

Methodological Answer:

  • PubChem : Experimental NMR/X-ray data (avoid computed entries).
  • Cambridge Structural Database (CSD) : Access crystallographic data (Refcode: XYZ123).
  • Reaxys : Curated synthetic protocols and property data .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

Process optimization :

  • Switch to flow chemistry for better temperature control.
  • Use catalytic NaOMe instead of stoichiometric amounts.

Byproduct analysis : LC-MS to identify side products (e.g., hydrolysis intermediates).

Scale-up adjustments : Increase solvent volume by 20% to prevent precipitation during reflux .

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